molecular formula C7H4BrClN2 B596108 2-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 1260825-69-1

2-Bromo-7-chloroimidazo[1,2-a]pyridine

Cat. No. B596108
M. Wt: 231.477
InChI Key: DKPBAWAFMKICQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-Bromo-


Scientific Research Applications

  • Medicinal Chemistry

    • Application : Imidazopyridine, which includes “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
    • Method : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are used .
    • Results : The results of these methods have led to the creation of a wide range of compounds with significant biological and therapeutic value .
  • Material Science

    • Application : Imidazopyridine is also useful in material science because of its structural character .
    • Method : The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are used .
    • Results : The results of these methods have led to the creation of a wide range of compounds with significant value in material science .
  • Antituberculosis Agents

    • Application : Imidazopyridine analogues, including “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, have been studied as potential antituberculosis agents .
    • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • pH Monitoring

    • Application : Certain imidazo[1,2-a]pyridine compounds have been developed to monitor pH value in acidic conditions .
    • Method : The probe shows an extremely short response time (˂ 10 s) and high selectivity .
    • Results : The probe was successfully applied to detect intracellular H+ in yeast .
  • Antimicrobial Agents

    • Application : Imidazopyridine analogues, including “2-Bromo-7-chloroimidazo[1,2-a]pyridine”, have been studied as potential antimicrobial agents .
    • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
    • Results : Some examples of imidazo[1,2-a]pyridine exhibit significant activity against various types of bacteria and fungi .
  • Chemical Synthesis

    • Application : “2-Bromo-7-chloroimidazo[1,2-a]pyridine” is used as a starting material in the synthesis of various other chemical compounds .
    • Method : The compound can be used in various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
    • Results : The results of these methods have led to the creation of a wide range of compounds with significant value in various fields of chemistry .

properties

IUPAC Name

2-bromo-7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBAWAFMKICQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721011
Record name 2-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-7-chloroimidazo[1,2-a]pyridine

CAS RN

1260825-69-1
Record name 2-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.